Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate
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Overview
Description
Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate is a chemical compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate typically involves the reaction of pyrazine derivatives with ethyl diazoacetate. The reaction conditions often include the use of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cycloaddition reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazine derivatives
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl diazoacetate: A diazo compound used in organic synthesis as a carbene precursor
Properties
Molecular Formula |
C8H9N2O4+ |
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Molecular Weight |
197.17 g/mol |
IUPAC Name |
ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C8H9N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3/q+1 |
InChI Key |
KQTJVAPYBYJIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=NC(=O)C1=O |
Origin of Product |
United States |
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